molecular formula C13H12ClNO4S2 B2354924 N-(5-chloro-2-methoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide CAS No. 1021020-81-4

N-(5-chloro-2-methoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide

Cat. No.: B2354924
CAS No.: 1021020-81-4
M. Wt: 345.81
InChI Key: XJBBJQZQKCOVEG-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide is an organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and thiophene-2-sulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

    Procedure: The thiophene-2-sulfonyl chloride is added dropwise to a solution of 5-chloro-2-methoxyaniline and triethylamine in dichloromethane at low temperature. The mixture is then stirred at room temperature for several hours.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use as a probe in biochemical studies.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide would depend on its specific application. For instance, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide: can be compared with other sulfonyl acetamides and thiophene derivatives.

    N-(5-chloro-2-methoxyphenyl)acetamide: Lacks the thiophene sulfonyl group.

    2-(Thiophen-2-ylsulfonyl)acetamide: Lacks the 5-chloro-2-methoxyphenyl group.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer specific chemical reactivity and biological activity not found in simpler analogs.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-thiophen-2-ylsulfonylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO4S2/c1-19-11-5-4-9(14)7-10(11)15-12(16)8-21(17,18)13-3-2-6-20-13/h2-7H,8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBBJQZQKCOVEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CS(=O)(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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